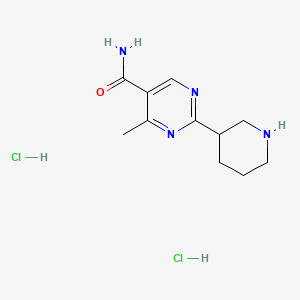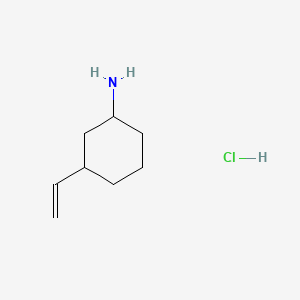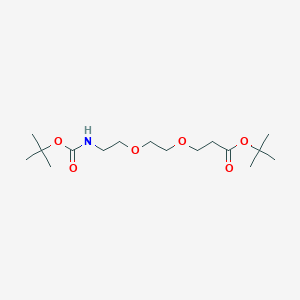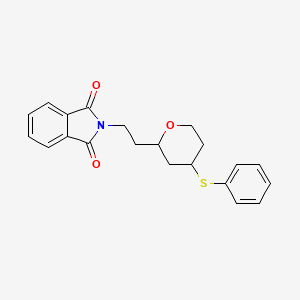
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a tetrahydropyran ring, a phenylthio group, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrahydropyran ring through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile. The isoindoline-1,3-dione moiety is often synthesized through the cyclization of phthalic anhydride with an amine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions, nucleophiles like halides or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Isoindoline.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety may interact with nucleic acids or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran.
Phenylthio compounds: Compounds containing phenylthio groups, such as phenylthiol and its derivatives.
Isoindoline-1,3-dione derivatives: Compounds with isoindoline-1,3-dione moieties, such as phthalimide.
Uniqueness
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyran ring, phenylthio group, and isoindoline-1,3-dione moiety in a single molecule allows for diverse applications and interactions that are not commonly found in other compounds.
Properties
Molecular Formula |
C21H21NO3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[2-(4-phenylsulfanyloxan-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21NO3S/c23-20-18-8-4-5-9-19(18)21(24)22(20)12-10-15-14-17(11-13-25-15)26-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 |
InChI Key |
ONAABVQURVKZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1SC2=CC=CC=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


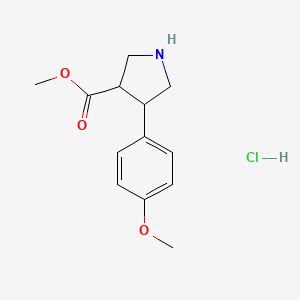
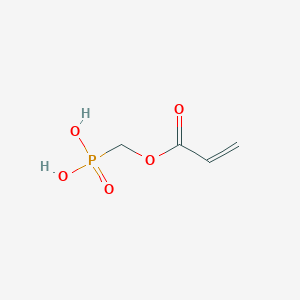
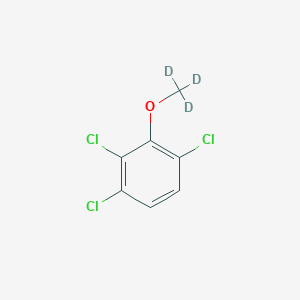
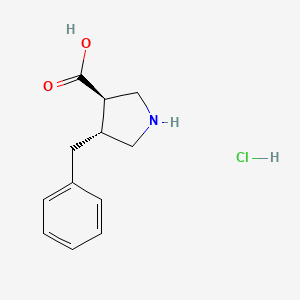
![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)

![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)
